N-(tert-Butyl)-3-chlorobenzenesulfonamide
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Overview
Description
N-(tert-Butyl)-3-chlorobenzenesulfonamide is an organic compound that features a tert-butyl group attached to a sulfonamide moiety, with a chlorine atom positioned on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-3-chlorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzenesulfonyl chloride with tert-butylamine. This reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2). This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or amines .
Scientific Research Applications
N-(tert-Butyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(tert-Butyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, the sulfonamide group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate or binding to the active site . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-chlorobenzenesulfonamide
- N-(tert-Butyl)-2-chlorobenzenesulfonamide
- N-(tert-Butyl)-3-bromobenzenesulfonamide
Uniqueness
N-(tert-Butyl)-3-chlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H14ClNO2S |
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Molecular Weight |
247.74 g/mol |
IUPAC Name |
N-tert-butyl-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 |
InChI Key |
OJBOPFJWTIMTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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